デスメチルエルロチニブ

概要

説明

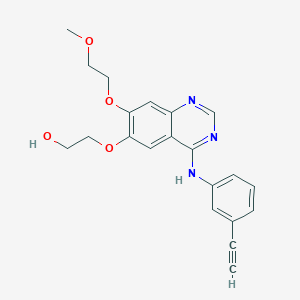

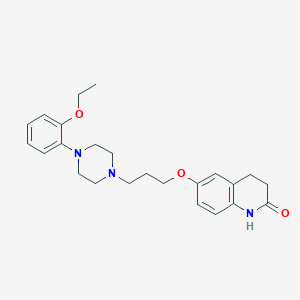

OSI-413は、上皮成長因子受容体(EGFR)チロシンキナーゼの低分子阻害剤であるエルロチニブのO-脱メチル化代謝物です。 エルロチニブは、非小細胞肺がんや膵臓がんを含むさまざまながんの治療に広く用いられています 。 OSI-413は、OSI-420とともに、エルロチニブの薬理作用に寄与する活性代謝物の1つです .

科学的研究の応用

Chemistry: In chemistry, OSI-413 is used as a reference standard for the quantification and analysis of erlotinib and its metabolites in biological samples. It is also used in studies investigating the metabolic pathways of erlotinib .

Biology: In biological research, OSI-413 is studied for its role in the pharmacokinetics and pharmacodynamics of erlotinib. It helps in understanding the distribution, metabolism, and excretion of erlotinib in the body .

Medicine: In medicine, OSI-413 is significant for its contribution to the therapeutic effects of erlotinib. It is studied in clinical trials to evaluate its efficacy and safety in cancer treatment .

Industry: In the pharmaceutical industry, OSI-413 is used in the development and optimization of erlotinib formulations. It is also involved in quality control processes to ensure the consistency and purity of erlotinib products .

作用機序

OSI-413は、上皮成長因子受容体(EGFR)のチロシンキナーゼ活性を阻害することでその効果を発揮します。 この阻害は、EGFRの自己リン酸化をブロックし、細胞増殖、アポトーシス抵抗性、腫瘍浸潤、および血管新生を促進する複数の細胞内シグナル伝達経路を阻害します 。 OSI-413の分子標的は、EGFRチロシンキナーゼドメインのATP結合部位です .

類似の化合物との比較

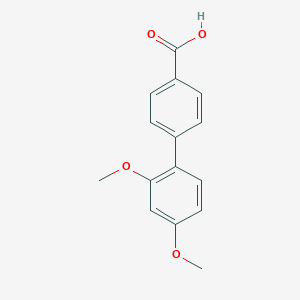

類似の化合物:- OSI-420: 同じ薬理学的特性を持つ、エルロチニブのもう1つのO-脱メチル化代謝物です .

- ゲフィチニブ: 非小細胞肺がんの治療に用いられるEGFRチロシンキナーゼ阻害剤です。

- アファチニブ: 非小細胞肺がんの治療に用いられる不可逆的EGFRチロシンキナーゼ阻害剤です。

ユニークさ: OSI-413は、エルロチニブの代謝物としての特定の役割においてユニークであり、その全体的な薬理作用に貢献しています。ゲフィチニブやアファチニブなどの単独薬とは異なり、OSI-413はエルロチニブから生体内において生成され、他の代謝物と連携して治療効果を発揮します。

生化学分析

Biochemical Properties

Desmethyl Erlotinib interacts with the EGFR tyrosine kinase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving this compound. The EGFR tyrosine kinase is a key enzyme in various cellular processes, and its inhibition by Desmethyl Erlotinib can significantly affect these processes .

Cellular Effects

Desmethyl Erlotinib has significant effects on various types of cells. It influences cell function by inhibiting the EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting this enzyme, Desmethyl Erlotinib can alter these cellular processes.

Molecular Mechanism

The molecular mechanism of Desmethyl Erlotinib involves its binding to the EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes. Desmethyl Erlotinib exerts its effects at the molecular level through this binding interaction with the EGFR tyrosine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Erlotinib can change over time

Dosage Effects in Animal Models

The effects of Desmethyl Erlotinib can vary with different dosages in animal models

Metabolic Pathways

Desmethyl Erlotinib is involved in metabolic pathways that include the EGFR tyrosine kinase . It interacts with this enzyme, affecting its activity and potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Desmethyl Erlotinib is transported and distributed within cells and tissues

準備方法

合成経路と反応条件: OSI-413の合成は、エルロチニブのO-脱メチル化を含みます。 この反応は、ヒト肝ミクロソームまたは組換え酵素を用いて行うことができ、主にCYP3A4やCYP1A2などのシトクロムP450酵素が関与しています 。反応条件は、通常、酵素活性を維持するために適切な補因子と緩衝液を使用することを含みます。

工業的生産方法: OSI-413の工業的生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスは、ヒト肝ミクロソームまたは組換え酵素を含むバイオリアクターを使用して、エルロチニブのO-脱メチル化を触媒します。 その後、生成物はクロマトグラフィー技術を用いて精製され、高純度のOSI-413が得られます .

化学反応の分析

反応の種類: OSI-413は、酸化や還元を含む、主に第I相代謝反応を受けます。 O-脱メチル化反応は、エルロチニブをOSI-413に変換する重要な変換です .

一般的な試薬と条件: O-脱メチル化反応には、シトクロムP450酵素、補因子としてのNADPH、およびpHとイオン強度を維持するための適切な緩衝液系が必要です .

生成される主な生成物: エルロチニブのO-脱メチル化から生成される主な生成物はOSI-413です。 他のマイナーな代謝物には、さらに酸化または還元された形態のOSI-413が含まれる可能性があります .

科学研究への応用

化学: 化学では、OSI-413は、生物学的サンプル中のエルロチニブとその代謝物の定量および分析のための基準物質として使用されます。 エルロチニブの代謝経路を調査する研究にも使用されます .

生物学: 生物学研究では、OSI-413は、エルロチニブの薬物動態と薬力学における役割について研究されています。 これは、体内のエルロチニブの分布、代謝、および排泄を理解するのに役立ちます .

医学: 医学では、OSI-413は、エルロチニブの治療効果への貢献において重要です。 これは、がん治療における有効性と安全性を評価するために臨床試験で研究されています .

産業: 製薬業界では、OSI-413は、エルロチニブ製剤の開発と最適化に使用されます。 また、エルロチニブ製品の一貫性と純度を保証するための品質管理プロセスにも関与しています .

類似化合物との比較

Similar Compounds:

- OSI-420: Another O-demethylated metabolite of erlotinib with similar pharmacological properties .

- Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

- Afatinib: An irreversible EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Uniqueness: OSI-413 is unique in its specific role as a metabolite of erlotinib, contributing to its overall pharmacological effects. Unlike gefitinib and afatinib, which are standalone drugs, OSI-413 is formed in vivo from erlotinib and works in conjunction with other metabolites to exert therapeutic effects.

特性

IUPAC Name |

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLKTHNRZJKPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939711 | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-29-8, 183321-86-0 | |

| Record name | CP-373413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-373413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?

A1: Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.

Q2: How do researchers measure the concentration of Erlotinib and Desmethyl Erlotinib in biological samples?

A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and Desmethyl Erlotinib in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.

Q3: Are there any known drug interactions with Erlotinib that impact Desmethyl Erlotinib levels?

A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, Desmethyl Erlotinib levels. For example:

- Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and Desmethyl Erlotinib in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].

- CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher Desmethyl Erlotinib levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing Desmethyl Erlotinib exposure [].

Q4: Has the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs been explored in pharmacokinetic studies?

A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)